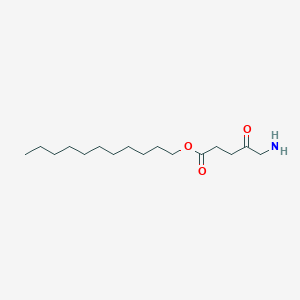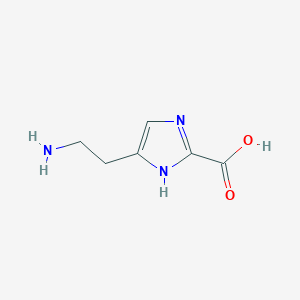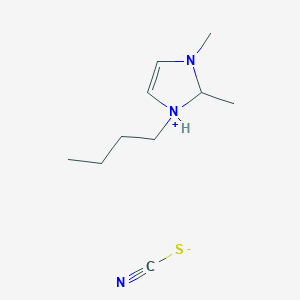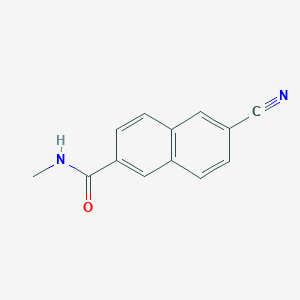![molecular formula C15H24OSi B12537821 Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane CAS No. 869061-29-0](/img/structure/B12537821.png)
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an oxygen atom, which is further connected to a phenylprop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane typically involves the reaction of triethylsilane with a suitable phenylprop-2-en-1-yl derivative under controlled conditions. One common method is the hydrosilylation reaction, where the silicon-hydrogen bond of triethylsilane reacts with the carbon-carbon double bond of the phenylprop-2-en-1-yl derivative in the presence of a catalyst such as platinum or rhodium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, including temperature and pressure control, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenylprop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The phenylprop-2-en-1-yl group can also interact with other molecules through π-π interactions and other non-covalent forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: Lacks the phenylprop-2-en-1-yl group, making it less versatile in certain reactions.
Trimethyl[(1-phenylprop-2-en-1-yl)oxy]silane: Similar structure but with methyl groups instead of ethyl groups, affecting its reactivity and physical properties.
Triethyl[(1-phenylprop-1-en-1-yl)oxy]silane: A structural isomer with different positioning of the double bond, leading to variations in reactivity.
Uniqueness
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane is unique due to the combination of its silicon-oxygen bond and the phenylprop-2-en-1-yl group, which provides a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
869061-29-0 |
|---|---|
Molekularformel |
C15H24OSi |
Molekulargewicht |
248.43 g/mol |
IUPAC-Name |
triethyl(1-phenylprop-2-enoxy)silane |
InChI |
InChI=1S/C15H24OSi/c1-5-15(14-12-10-9-11-13-14)16-17(6-2,7-3)8-4/h5,9-13,15H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
WVJKGJKMXBEVOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)

![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)

![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)

![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)


![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)


